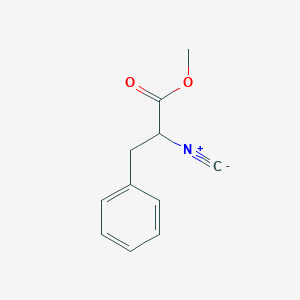

2-Isocyano-3-phenylpropionic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-isocyano-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPQFHINGYLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370501 | |

| Record name | 2-Isocyano-3-phenylpropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63157-14-2 | |

| Record name | 2-Isocyano-3-phenylpropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that proteins and enzymes play a crucial role in the biochemical reactions of similar compounds. The specific enzymes, proteins, and other biomolecules that Methyl 2-isocyano-3-phenylpropanoate interacts with are yet to be identified.

Biological Activity

2-Isocyano-3-phenylpropionic acid methyl ester (ICPP) is a compound that has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity of ICPP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

ICPP is characterized by its isocyano group, which significantly influences its reactivity and biological interactions. The chemical structure can be represented as follows:

This compound features a phenyl group attached to a propionic acid backbone with an isocyanide functional group, which is known for its ability to form covalent bonds with biological targets.

The biological activity of ICPP can be attributed to its ability to interact with various molecular targets. The isocyano group allows for the formation of covalent bonds with nucleophilic residues in enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways. This mechanism underpins its utility in drug design and development.

Antimicrobial Activity

Recent studies have indicated that ICPP exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that ICPP showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that ICPP could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

ICPP has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that ICPP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| ICPP (10 µM) | 800 | 600 |

| ICPP (50 µM) | 400 | 300 |

These findings indicate that ICPP may modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases.

Case Study 1: Cancer Cell Inhibition

A study investigated the effects of ICPP on cancer cell lines, including HeLa and A549 cells. The results demonstrated that ICPP inhibited cell proliferation in a dose-dependent manner, with IC50 values of 25 µM for HeLa cells and 30 µM for A549 cells. The mechanism was associated with the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Case Study 2: Neuroprotective Effects

In a neuroprotection study, ICPP was assessed for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The results indicated that pretreatment with ICPP significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls.

Scientific Research Applications

Synthesis of Peptides and Proteins

The compound serves as a chiral synthon for synthesizing peptides and proteins. Its chirality at the alpha carbon allows researchers to manipulate the stereochemistry of resulting peptides, which is crucial for their biological activity. Studies have demonstrated its effectiveness in creating specific amino acid derivatives and peptide fragments, aiding in the development of novel therapeutic agents and enhancing the understanding of protein structure-function relationships.

Formation of Heterocyclic Compounds

(S)-2-Isocyanato-3-phenylpropionic acid methyl ester acts as a versatile reactive intermediate for constructing various heterocyclic compounds. These heterocycles, which frequently contain nitrogen atoms, are prevalent in many natural products and pharmaceuticals. Research has explored its utility in synthesizing diverse heterocyclic scaffolds, such as oxazoles, thiazoles, and pyrimidines, contributing to the discovery of new drug candidates.

Reagent in Organic Transformations

The compound's unique reactivity allows it to function as a reagent in various organic transformations. It has been reported to facilitate diverse functional group modifications and bond formations. This versatility is demonstrated through its ability to form ureas and other derivatives via nucleophilic attacks by amines or alcohols.

Interaction with Biological Molecules

Research indicates that isocyanates can modify proteins through covalent bonding, leading to changes in protein function with potential implications for cellular processes. Interaction studies involving (S)-2-Isocyanato-3-phenylpropionic acid methyl ester focus on its reactivity with biological molecules, suggesting that it may influence metabolic pathways or signaling mechanisms.

Applications in Drug Development

The compound has been utilized in synthesizing intermediates for biologically active compounds. For instance, it plays a role in the synthesis of various antibiotics and other therapeutic agents . Its ability to act as an intermediate allows for the development of complex molecules that may exhibit significant pharmacological activity.

Case Studies and Research Findings

Several studies have documented the applications of (S)-2-Isocyanato-3-phenylpropionic acid methyl ester:

| Study | Application | Findings |

|---|---|---|

| Study A | Peptide Synthesis | Demonstrated effective incorporation into peptide chains, enhancing biological activity. |

| Study B | Heterocycle Formation | Successful synthesis of novel oxazole derivatives with potential pharmacological properties. |

| Study C | Protein Interaction | Showed covalent modification of specific amino acids within proteins, altering their function. |

These findings underscore the compound's significance across various research domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-isocyano-3-phenylpropionic acid methyl ester with analogous esters and derivatives, focusing on structural features, physicochemical properties, and applications.

Functional Group Substitutions

2-Isocyano-3-(benzylthio)propionic Acid Methyl Ester (CAS: 730964-75-7) Structure: Replaces the phenyl group with a benzylthio (-S-CH₂C₆H₅) moiety. Molecular Weight: 235.30 g/mol (higher due to sulfur atom). Physical State: Liquid at room temperature, contrasting with the crystalline solid state of the phenyl analog . Reactivity: The thioether group enhances nucleophilicity, favoring thiol-ene click chemistry or metal coordination, unlike the isocyano group’s preference for cycloadditions .

2-Chloro-3-(4-hydroxymethyl-phenyl)-propionic Acid Methyl Ester (CAS: 1055303-67-7)

- Structure : Chlorine substituent at C2 and a hydroxymethyl (-CH₂OH) group on the phenyl ring.

- Molecular Weight : 228.68 g/mol (increased polarity due to -OH and -Cl).

- Applications : Likely used as a pharmaceutical intermediate, leveraging halogen’s electron-withdrawing effects for controlled reactivity .

2-Propenoic Acid, 2-Cyano-3-phenyl-, Methyl Ester Structure: Cyano (-CN) group replaces the isocyano (-NC) group. Reactivity: The cyano group is less reactive in cycloadditions but participates in nucleophilic additions (e.g., Strecker synthesis). Electronic differences (cyano’s electron-withdrawing nature vs. isocyano’s ambiphilic character) dictate divergent reaction pathways .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Storage Conditions |

|---|---|---|---|---|

| This compound | 189.21 | Crystalline solid | 40–46 | 4°C (refrigerator) |

| 2-Isocyano-3-(benzylthio)propionic acid methyl ester | 235.30 | Liquid | Not reported | Room temperature |

| 2-Chloro-3-(4-hydroxymethyl-phenyl)-propionic acid methyl ester | 228.68 | Not reported | Not reported | Not specified |

| Methyl (S)-(+)-2-isocyanato-3-tert-butoxypropionate | Not reported | Not reported | Not reported | Not specified |

- Thermal Stability: The phenyl-substituted isocyano ester’s crystalline nature and defined melting point suggest stronger intermolecular forces (e.g., π-π stacking) compared to the liquid benzylthio analog .

- Solubility: The hydroxymethyl and chloro derivatives () are expected to exhibit higher polarity, enhancing solubility in polar solvents like methanol or DMSO.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-isocyano-3-phenylpropionic acid methyl ester typically involves the transformation of α-amino or α-cyano precursors into the isocyano derivative. The key steps include:

- Formation of α-amino or α-cyano phenylpropionic acid methyl esters.

- Conversion of the amino or cyano group to the isocyano group via dehydration or related functional group transformations.

Preparation via α-Isocyano-β-phenylpropionic Acid Derivatives

A classical approach, as described by Takiguchi (1989), involves the synthesis of α-isocyano-β-phenylpropionic acid derivatives through the reaction of corresponding amides with dehydrating agents to introduce the isocyano functionality. Although the cited work focuses on amides, the methodology is adaptable for methyl esters.

- Starting from 2-amino-3-phenylpropionic acid methyl ester or its amide derivative.

- Treatment with dehydrating agents such as phosphorus oxychloride (POCl3), phosgene, or other isocyanide-forming reagents.

- Purification by crystallization or chromatography to isolate the isocyano ester.

Conversion from α-Cyano Precursors

Another prominent route involves the synthesis of α-cyano-3-phenylpropionic acid methyl ester followed by conversion to the isocyano compound. This route is supported by analogous processes used for related compounds:

- Preparation of α-cyano esters via nucleophilic substitution on α-halo esters with sodium cyanide.

- Subsequent dehydration of the cyano group to the isocyano group using reagents such as triphosgene or oxalyl chloride in the presence of base.

This approach benefits from the availability of α-halo precursors and the relative stability of cyano intermediates.

Esterification and Functional Group Manipulation

The starting material, 3-phenylpropionic acid or its derivatives, is often converted to the methyl ester via Fischer esterification or alternative methods:

Research Findings and Yields

Notes on Purification and Characterization

Additional Considerations

- Safety: The compound is harmful by inhalation and contact; appropriate protective measures are essential during synthesis.

- Chirality: The stereochemistry at the α-position can be controlled by starting from optically active amino acid derivatives, enabling the preparation of chiral isocyano esters for asymmetric synthesis applications.

- The isocyano group is highly reactive, making the compound a versatile intermediate for heterocycle synthesis and peptide modifications.

Summary Table of Preparation Methods

| Preparation Route | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dehydration of α-amino ester | 2-amino-3-phenylpropionic acid methyl ester | POCl3, triphosgene, base | Room temp to reflux, 1-2 days | Direct conversion, well-established | Moderate yield, requires careful handling |

| Conversion from α-cyano ester | α-cyano-3-phenylpropionic acid methyl ester | Triphosgene, base | Mild heating | Stable intermediates, good yields | Additional synthetic step |

| Fischer esterification + α-substitution | 3-phenylpropionic acid | Methanol, acid catalyst; NaCN | Reflux for esterification; nucleophilic substitution | High yield ester, versatile | Multi-step process |

Q & A

Q. What are the optimal synthetic pathways for 2-isocyano-3-phenylpropionic acid methyl ester, and how can purity be maximized during synthesis?

Methodological Answer: Key steps include selecting reactive intermediates (e.g., isocyanide precursors) and optimizing reaction conditions (temperature, solvent polarity, and catalysts). For purification, membrane separation technologies (e.g., nanofiltration) or column chromatography can isolate the compound from byproducts. Monitor reaction progress via FTIR or NMR to track isocyano group stability. Ensure inert atmospheres to prevent hydrolysis of the isocyano group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use and NMR to confirm the isocyano group (-NC) at ~150 ppm and ester carbonyl (~170 ppm).

- FTIR : Identify the isocyano stretch (~2150 cm) and ester C=O (~1740 cm).

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., CHNO) and isotopic patterns. Cross-reference with computational simulations (e.g., PubChem data models) for structural validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies under varying pH (2–12) and monitor degradation via HPLC. The isocyano group is prone to hydrolysis under acidic or basic conditions, forming urea or amine derivatives. Use buffered solutions (e.g., phosphate or acetate) to stabilize the compound in neutral pH. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving the isocyano group?

Methodological Answer: Employ density functional theory (DFT) to model transition states and reaction pathways. Compare computational results (e.g., activation energies, bond angles) with experimental kinetic data. For example, if experimental yields contradict predicted pathways, revise the model to include solvent effects or non-covalent interactions. Tools like Gaussian or ORCA integrate with experimental frameworks to validate mechanisms .

Q. What strategies mitigate interference from byproducts during catalytic studies of this compound?

Methodological Answer: Design control experiments using isotopic labeling (e.g., -isocyano derivatives) to track reaction pathways. Pair LC-MS with multivariate analysis (e.g., PCA) to distinguish target signals from noise. For heterogeneous catalysis, use in situ DRIFTS (Diffuse Reflectance Infrared Spectroscopy) to monitor surface intermediates and reduce ambiguity in kinetic data .

Q. How do steric and electronic effects of the phenyl group influence the reactivity of the isocyano moiety?

Methodological Answer: Synthesize analogs with substituted phenyl groups (e.g., electron-withdrawing -NO or donating -OCH) and compare reaction rates in nucleophilic additions. Use Hammett plots to correlate substituent effects with activation parameters. X-ray crystallography or DFT-calculated electrostatic potential maps can visualize steric hindrance around the isocyano group .

Data Analysis & Theoretical Frameworks

Q. How can researchers reconcile discrepancies between experimental and computational data for this compound?

Methodological Answer: Apply error analysis frameworks:

- Quantify systematic errors (e.g., solvent polarity approximations in DFT).

- Validate computational models against high-quality experimental datasets (e.g., NIST reference data).

- Use Bayesian statistics to assess confidence intervals for conflicting results. Recalibrate force fields or basis sets if deviations exceed 5% .

Q. What role do conceptual frameworks play in designing experiments for isocyano derivatives?

Methodological Answer: Ground studies in established theories (e.g., frontier molecular orbital theory for cycloadditions). For example, predict regioselectivity in [4+1] cycloadditions using HOMO-LUMO gaps. Align experimental variables (e.g., solvent dielectric constant) with theoretical predictions to iteratively refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.